4-Méthylumbelliféryle-α-L-iduronide 2-sulfate (sel de sodium)

Vue d'ensemble

Description

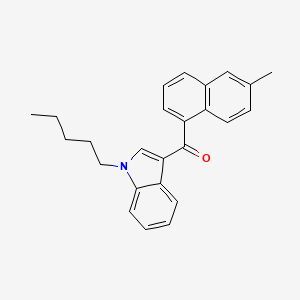

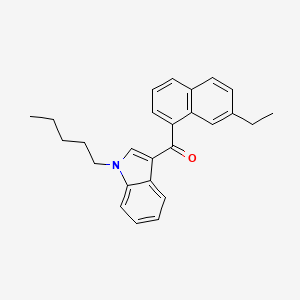

4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt), also known as 4-MU-α-IdoA 2-sulfate, is a fluorogenic substrate of α-L-iduronidase . It has been used in assays to detect Hurler syndrome and as a substrate for iduronate-2-sulfatase in tests for Hunter disease .

Molecular Structure Analysis

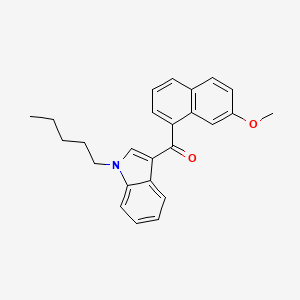

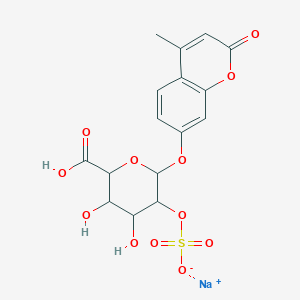

The molecular formula of 4-MU-α-IdoA 2-sulfate is C16H14O12S • 2Na . The formal name is (2R,3S,4S,5R,6S)-3,4-dihydroxy-6-( (4-methyl-2-oxo-2H-chromen-7-yl)oxy)-5- (sulfonatooxy)tetrahydro-2H-pyran-2-carboxylate, disodium salt .Chemical Reactions Analysis

The chemical reaction involving 4-MU-α-IdoA 2-sulfate is its cleavage by α-L-iduronidase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) .Physical and Chemical Properties Analysis

4-MU-α-IdoA 2-sulfate is a crystalline solid . It is soluble in DMF, DMSO, and PBS (pH 7.2) . The excitation maximum for 4-MU is pH-dependent: 330 nm (pH 4.6), 370 nm (pH 7.4), and 385 nm (pH 10.4), and it has an emission maximum at 445-454 nm .Applications De Recherche Scientifique

Test de la maladie de Hunter

La maladie de Hunter, également connue sous le nom de mucopolysaccharidose de type II (MPS II), est une autre maladie génétique rare. Ce composé est utilisé comme substrat pour l'iduronate-2-sulfatase dans les tests de la maladie de Hunter .

Substrat fluorogène pour l'α-L-iduronidase

Ce composé est un substrat fluorogène pour l'α-L-iduronidase, une enzyme présente dans les lysosomes cellulaires qui participe à la dégradation des glycosaminoglycanes tels que le sulfate de dermatan et le sulfate d'héparine .

Mesure de l'activité de l'α-L-iduronidase

Le composé est utilisé dans des tests qui mesurent l'activité de l'α-L-iduronidase . L'enzyme est souvent déficiente dans un type de maladie de stockage lysosomal appelée mucopolysaccharidose .

Études de fluorescence

Le composé est utilisé dans des études de fluorescence . La fraction fluorescente 4-méthylumbelliféryle (4-MU) est libérée lorsque le composé est clivé par l'α-L-iduronidase . La fluorescence du 4-MU est dépendante du pH <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org

Mécanisme D'action

Target of Action

The primary target of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is the enzyme α-L-iduronidase . This enzyme is found in cell lysosomes and plays a crucial role in the degradation of glycosaminoglycans such as dermatan sulfate and heparin sulfate .

Mode of Action

4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) acts as a fluorogenic substrate for α-L-iduronidase . When cleaved by α-L-iduronidase, it releases the fluorescent moiety 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .

Biochemical Pathways

The compound is involved in the metabolic pathway of glycosaminoglycans . When the α-L-iduronidase enzyme cleaves the compound, it contributes to the degradation of dermatan sulfate and heparin sulfate, which are types of glycosaminoglycans .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) suggests that it may have good bioavailability .

Result of Action

The cleavage of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) by α-L-iduronidase and the subsequent release of 4-MU is used in assays to measure the activity of α-L-iduronidase . This enzyme is commonly deficient in a type of lysosomal storage disease called mucopolysaccharidosis .

Action Environment

The action of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is influenced by the pH of the environment . The fluorescence of the released 4-MU is pH-dependent, suggesting that the efficacy of the compound may vary depending on the pH of the environment .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) serves as a substrate for the enzymes alpha-L-iduronidase and iduronate-2-sulfatase. These enzymes are crucial in the degradation of glycosaminoglycans, specifically heparan sulfate and dermatan sulfate. When alpha-L-iduronidase acts on 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt), it cleaves the glycosidic bond, releasing 4-methylumbelliferone, a fluorescent compound that can be quantitatively measured. This reaction is used to diagnose and study lysosomal storage disorders .

Cellular Effects

In cellular contexts, 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is taken up by lysosomes where it interacts with alpha-L-iduronidase and iduronate-2-sulfatase. The enzymatic activity on this substrate leads to the release of 4-methylumbelliferone, which can be detected by its fluorescence. This process is used to monitor the functional status of lysosomes and the activity of the involved enzymes. The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is primarily indirect, as it serves as a diagnostic tool rather than a therapeutic agent .

Molecular Mechanism

The molecular mechanism of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) involves its hydrolysis by alpha-L-iduronidase and iduronate-2-sulfatase. The substrate binds to the active site of these enzymes, where specific amino acid residues facilitate the cleavage of the glycosidic bond. This reaction releases 4-methylumbelliferone, which emits fluorescence upon excitation. The fluorescence intensity is proportional to the enzymatic activity, allowing for quantitative analysis of enzyme function .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is crucial for accurate biochemical assays. The compound is stable under recommended storage conditions, typically at -20°C. Over time, degradation of the compound can occur, which may affect the accuracy of the assays. Long-term studies have shown that the compound remains effective for at least two years when stored properly .

Dosage Effects in Animal Models

Studies on the dosage effects of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) in animal models are limited, as the compound is primarily used for diagnostic purposes rather than therapeutic interventions. It is important to use appropriate concentrations to avoid potential toxicity. High doses may lead to non-specific interactions and adverse effects, although such occurrences are rare given the compound’s specific use in enzyme assays .

Metabolic Pathways

4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is involved in the metabolic pathways of glycosaminoglycan degradation. The enzymes alpha-L-iduronidase and iduronate-2-sulfatase catalyze the hydrolysis of the substrate, leading to the breakdown of heparan sulfate and dermatan sulfate. This process is essential for the proper functioning of lysosomes and the prevention of lysosomal storage disorders .

Transport and Distribution

Within cells, 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is transported to lysosomes, where it is hydrolyzed by the relevant enzymes. The compound’s distribution is primarily within the lysosomal compartment, and its localization is facilitated by endocytosis and subsequent trafficking to lysosomes .

Subcellular Localization

The subcellular localization of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is predominantly within lysosomes. The compound is directed to lysosomes through endocytic pathways, where it serves as a substrate for alpha-L-iduronidase and iduronate-2-sulfatase. This localization is critical for its function in diagnostic assays for lysosomal storage disorders .

Propriétés

IUPAC Name |

sodium;[6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O12S.Na/c1-6-4-10(17)26-9-5-7(2-3-8(6)9)25-16-14(28-29(22,23)24)12(19)11(18)13(27-16)15(20)21;/h2-5,11-14,16,18-19H,1H3,(H,20,21)(H,22,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAVJHKJYLURLJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NaO12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B594107.png)